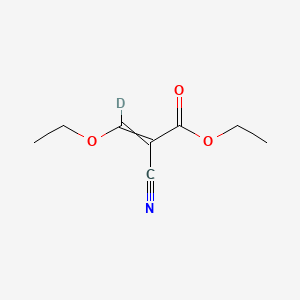

Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate

Description

Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate is a deuterated derivative of ethyl 2-cyano-3-ethoxypropenoate (ECEP), a versatile intermediate in heterocyclic synthesis. The deuterium substitution at the 3-position introduces isotopic effects that may influence reaction kinetics, spectroscopic properties, and stability .

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

170.18 g/mol |

IUPAC Name |

ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/i6D |

InChI Key |

KTMGNAIGXYODKQ-RAMDWTOOSA-N |

Isomeric SMILES |

[2H]C(=C(C#N)C(=O)OCC)OCC |

Canonical SMILES |

CCOC=C(C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with ethyl cyanoacetate and ethyl orthoformate.

Reaction with Deuterium Source: The hydrogen atom in the ethoxy group is replaced with deuterium using a deuterium source such as deuterated water (D2O) or deuterated ethanol (C2D5OD).

Formation of the Final Product: The reaction mixture is then subjected to appropriate conditions (e.g., heating, stirring) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Steps: Techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate can undergo various chemical reactions, including:

Substitution Reactions: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Addition: Electrophiles like halogens or nucleophiles like amines.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution: Formation of ethyl 2-cyano-3-substituted-3-ethoxyprop-2-enoate.

Addition: Formation of ethyl 2-cyano-3-deuterio-3-ethoxypropanoate.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

Reactivity and Synthetic Utility

Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate is utilized as a versatile building block in organic synthesis. Its structure allows for various reactions, including nucleophilic additions and cycloadditions, making it valuable in constructing complex organic molecules. The cyano group serves as a useful functional handle for further transformations, such as hydrolysis or reduction, which can lead to the formation of carboxylic acids or amines respectively.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic Addition | Base catalysis | Alkylated products |

| Cycloaddition | Heat or light activation | Cyclic compounds |

| Hydrolysis | Aqueous acid/base | Carboxylic acids |

| Reduction | Metal catalyst | Alcohols |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. The compound's ability to form stable intermediates can lead to the synthesis of pharmacologically relevant molecules. For instance, studies have shown that similar cyano-containing compounds possess anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

In a study published in a peer-reviewed journal, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential as anti-cancer agents .

Material Science

Applications in Polymer Chemistry

This compound can also be employed in the synthesis of polymers through radical polymerization techniques. Its ethoxy group enhances solubility and facilitates the incorporation into polymer matrices. This property is particularly useful in developing coatings and adhesives with improved mechanical properties.

Table 2: Polymerization Applications

| Polymer Type | Method | Properties Enhanced |

|---|---|---|

| Polymeric Coatings | Free radical polymerization | Durability, adhesion |

| Adhesives | Copolymerization | Flexibility, strength |

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate involves its interaction with molecular targets and pathways. The deuterium atom can influence the compound’s reactivity and stability, leading to different biological and chemical effects compared to its non-deuterated counterpart. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Reactivity and Functionalization

- Deuterium Isotope Effects: The deuterated compound may exhibit reduced reaction rates in proton-coupled processes (e.g., keto-enol tautomerism) compared to ECEP, as deuterium substitution increases bond strength .

- Stability: Non-deuterated analogues like ECEP undergo further functionalization with amines (e.g., ethyl glycinate) to form intermediates for pyrimidinones . The deuterated variant’s stability under similar conditions remains unstudied but is hypothesized to resist protonolysis longer due to kinetic isotope effects.

- Cyano-Ethoxycarbonyl Removal: A general method using ethanol/water hydrazine efficiently removes the 2-cyano-2-ethoxycarbonyl group in analogues (e.g., compound 12b) . Deuterated derivatives may require adjusted conditions to account for isotopic inertia.

Spectroscopic and Crystallographic Data

- NMR Spectroscopy: The deuterated compound’s ¹H NMR would show absence of the 3-H signal, while ²H NMR could confirm deuteration. Non-deuterated analogues (e.g., 12b) exhibit distinct vinyl proton signals (δ 6.75–8.20 ppm) .

- Crystallography: Tools like SHELX and ORTEP-III have resolved structures of related compounds (e.g., syn-periplanar conformation in phenyl-substituted derivatives ). No crystallographic data for the deuterated compound is reported, but similar software would apply.

Biological Activity

Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 170.18 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/i6D |

| InChI Key | KTMGNAIGXYODKQ-RAMDWTOOSA-N |

| SMILES | CCOC=C(C#N)C(=O)OCC |

The presence of deuterium in this compound can affect its reactivity and biological interactions compared to its non-deuterated analogs, making it a valuable subject for studying isotope effects in biological systems .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: Ethyl cyanoacetate and ethyl orthoformate.

- Deuteration: The hydrogen atom in the ethoxy group is replaced with deuterium using deuterated water (D₂O) or deuterated ethanol (C₂D₅OD).

- Reaction Conditions: The mixture is heated and stirred to yield the final product.

This synthetic route not only highlights the compound's unique characteristics but also its potential utility in various chemical reactions, including substitution and addition reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The deuterium atom can influence the compound's stability and reactivity, potentially altering enzyme interactions and metabolic pathways. Key areas of investigation include:

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.

- Receptor Binding: It may interact with specific receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity:

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation. In vitro assays have demonstrated its effectiveness against several cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.

Anti-inflammatory Properties:

The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Anticancer Effects:

- Objective: To evaluate the cytotoxicity of the compound against breast cancer cells.

- Findings: The compound inhibited cell growth by inducing apoptosis at concentrations above 10 µM.

- Conclusion: Suggests potential as a lead compound for developing anticancer therapies.

- Study on Anti-inflammatory Activity:

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Yes | Yes |

| Ethyl 2-cyanoacrylate | Moderate | No |

| Ethyl 2-cyanoacrylate derivatives | Variable | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.